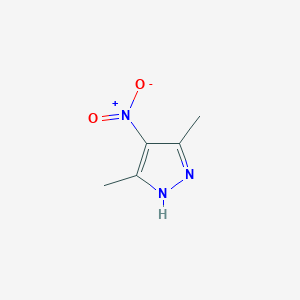

3,5-Dimethyl-4-nitro-1H-pyrazole

説明

Overview of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a fundamental scaffold in a vast array of chemical research endeavors. mdpi.com The term "pyrazole" was first coined by Ludwig Knorr in 1883, with the first synthesis of the parent compound attributed to Edward Buchner in 1889. mdpi.com Since their discovery, pyrazole derivatives have garnered significant interest due to their versatile chemical properties and broad spectrum of applications. mdpi.comglobalresearchonline.net

The pyrazole ring is an aromatic system, a characteristic that imparts considerable stability. ijrpr.com The two nitrogen atoms within the ring, one pyrrole-like and one pyridine-like, allow for various chemical interactions, including hydrogen bonding and coordination with metal ions. biosynce.commdpi.com This structural feature is a key contributor to their wide-ranging biological activities and applications in materials science. biosynce.com

In the realm of medicinal chemistry , pyrazole derivatives are recognized as "privileged structures" due to their consistent appearance in a multitude of biologically active compounds. mdpi.commdpi.com They exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic activities. mdpi.comijrpr.com Several commercially available drugs are built upon a pyrazole framework, highlighting their therapeutic importance. mdpi.compharmaguideline.comnih.govnih.gov

Agrochemicals represent another significant application area for pyrazole derivatives. Their ability to interact with biological systems in pests and fungi makes them effective as herbicides, insecticides, and fungicides. globalresearchonline.netbiosynce.com These compounds are often designed to be highly effective with low toxicity to non-target organisms. biosynce.com

In materials science , pyrazoles are utilized in the synthesis of functional materials. biosynce.com For instance, polymers containing pyrazole units can exhibit unique optical and electrical properties, making them suitable for applications in sensors and optoelectronic devices. biosynce.com Furthermore, their coordinating ability is harnessed in the creation of metal-organic frameworks (MOFs), which have potential uses in gas storage and catalysis. biosynce.com The versatility of pyrazole chemistry continues to drive research, with new synthetic methods and applications being constantly explored. mdpi.combiosynce.com

Historical Context of 3,5-Dimethyl-4-nitro-1H-pyrazole Discovery and Initial Characterization

The synthesis of nitropyrazoles, including this compound, is a fundamental process in pyrazole chemistry. While a specific, singular "discovery" paper for this particular compound is not readily apparent in the historical literature, its synthesis falls under the well-established electrophilic substitution reactions of the pyrazole ring. The position-4 of the pyrazole ring is particularly susceptible to electrophilic attack, such as nitration. pharmaguideline.com

Early and foundational work on the reactions of pyrazoles, including nitration, provides the context for the synthesis of compounds like this compound. The general method for the synthesis of many 4-nitropyrazoles involves the direct nitration of the corresponding pyrazole. For 3,5-dimethyl-1H-pyrazole, this reaction is typically carried out using a nitrating agent. One documented method involves the use of nitric acid in a suitable solvent. For example, a general procedure for the synthesis of mononitropyrazoles involves dissolving an iodopyrazole in tetrahydrofuran (B95107) (THF), adding a catalyst such as Faujasite, and then slowly adding nitric acid. chemicalbook.com The reaction is stirred at room temperature, and the product is isolated after extraction. chemicalbook.com

The starting material, 3,5-dimethyl-1H-pyrazole, is readily synthesized through the condensation of acetylacetone (B45752) (pentane-2,4-dione) with hydrazine (B178648) hydrate (B1144303). jocpr.com The subsequent nitration at the C4 position is a standard electrophilic aromatic substitution. The presence of the two methyl groups at positions 3 and 5 directs the incoming nitro group to the C4 position. Unsubstituted 3,5-dimethyl-1H-pyrazole has been shown to be resistant to formylation under certain Vilsmeier-Haack conditions, as electrophilic attack can occur at a ring nitrogen atom, deactivating the ring towards substitution at C4. umich.edu However, direct nitration is an effective method for producing the 4-nitro derivative.

The characterization of this compound is confirmed through standard analytical techniques. Its molecular formula is C5H7N3O2, and it has a molecular weight of 141.13 g/mol . nih.govscbt.com Spectroscopic methods and elemental analysis would have been the classical methods for structure elucidation, with modern techniques like NMR and mass spectrometry providing definitive structural confirmation.

Significance of the Nitro Group and Methyl Substituents in Pyrazole Chemistry

The substituents on a pyrazole ring play a crucial role in modulating its chemical and physical properties. In this compound, the nitro group and the two methyl groups significantly influence the molecule's reactivity and potential applications.

The nitro group (NO2) is a strong electron-withdrawing group. nih.gov Its presence at the C4 position has several important consequences:

Electronic Effects : The nitro group deactivates the pyrazole ring towards further electrophilic substitution. Conversely, it activates the ring for nucleophilic substitution reactions, a property that is exploited in the synthesis of other functionalized pyrazoles. researchgate.net The electron-withdrawing nature of the nitro group also increases the acidity of the N-H proton. mdpi.com

Energetic Properties : The introduction of nitro groups is a key strategy in the development of energetic materials. nih.gov Nitropyrazoles are explored as explosives and propellants because the nitro groups increase the compound's density, nitrogen content, and oxygen balance, which can enhance detonation performance. nih.govmdpi.com The pyrazole ring itself is a stable platform, which can contribute to the thermal stability of the resulting energetic compound. nih.govacs.org

The methyl groups (CH3) at the C3 and C5 positions also have a notable impact:

Electronic Effects : Methyl groups are electron-donating groups through an inductive effect. This can influence the basicity of the pyrazole ring. mdpi.com Studies on substituted pyrazoles suggest that electron-donating groups can increase the basicity of the ring. mdpi.com

Steric Effects : The methyl groups provide steric hindrance around the adjacent nitrogen atoms and the C4 position. This steric bulk can influence the conformation of the molecule and the regioselectivity of reactions involving the pyrazole ring. nih.gov For instance, in the synthesis of some pyrazole derivatives, the steric and electronic factors of substituents at the C3 and C5 positions determine the outcome of the reaction. nih.gov The presence of methyl groups on the pyrazole ring has been shown to be significant for the potency of certain biologically active molecules, contributing to both high potency and specific binding characteristics. mdpi.com

Table of Physicochemical Properties for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 14531-55-6 | chemicalbook.comnih.govscbt.com |

| Molecular Formula | C5H7N3O2 | chemicalbook.comnih.govscbt.com |

| Molecular Weight | 141.13 g/mol | chemicalbook.comnih.govscbt.com |

| Canonical SMILES | CC1=C(C(=NN1)C)N+[O-] | nih.gov |

Structure

2D Structure

特性

IUPAC Name |

3,5-dimethyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-5(8(9)10)4(2)7-6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQCJVVJRNPSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162980 | |

| Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-55-6 | |

| Record name | 3,5-Dimethyl-4-nitropyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014531556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3,5-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethyl 4 Nitro 1h Pyrazole

Classic Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing 3,5-Dimethyl-4-nitro-1H-pyrazole are well-established and typically involve a two-step process. This begins with the formation of the pyrazole (B372694) ring, followed by the introduction of a nitro group onto the heterocyclic core.

A primary and widely employed route to 3,5-Dimethyl-1H-pyrazole, the precursor to the target molecule, is the condensation reaction between acetylacetone (B45752) and hydrazine (B178648). wikipedia.org This reaction forms the pyrazole ring structure. Once the 3,5-dimethylpyrazole (B48361) is synthesized and purified, it undergoes nitration to introduce the nitro group at the 4-position of the pyrazole ring, yielding this compound. semanticscholar.org

The condensation of acetylacetone with hydrazine derivatives to form pyrazoles can be facilitated by an acid catalyst. chemicalbook.com Glacial acetic acid is often employed for this purpose. researchgate.netjocpr.comresearchgate.netekb.eg It serves to protonate one of the carbonyl groups of acetylacetone, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the hydrazine molecule. This catalytic action promotes the cyclization and subsequent dehydration steps, leading to the formation of the 3,5-dimethylpyrazole ring. The use of glacial acetic acid as a solvent and catalyst can lead to high yields of the pyrazole product. jocpr.com In some procedures, the reaction is carried out by refluxing the reactants in glacial acetic acid for several hours to ensure the completion of the reaction. jocpr.comresearchgate.net

The nitration of 3,5-dimethylpyrazole is a critical step in the synthesis of this compound. The choice of nitrating agent and reaction conditions plays a pivotal role in determining the yield and purity of the final product. A common nitrating agent is a mixture of nitric acid and sulfuric acid. semanticscholar.org Fuming nitric acid has also been used. daneshyari.com

The reaction with nitric acid in the presence of a catalyst can proceed at room temperature. chemicalbook.com The purity of the resulting nitropyrazole is influenced by the reaction conditions. For instance, careful control of the temperature and the rate of addition of the nitrating agent is crucial to prevent the formation of over-nitrated or other side products. The yield of 3,5-dimethyl-4-nitropyrazole can be significant, with some methods reporting yields as high as 76%. semanticscholar.orgresearchgate.net

Table 1: Comparison of Nitration Conditions for 3,5-Dimethylpyrazole

| Nitrating Agent/System | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Nitric acid/Trifluoroacetic anhydride | - | 0-5 °C | 76% | semanticscholar.orgresearchgate.net |

| Nitric acid | Tetrahydrofuran (B95107) | 20 °C | 73% | chemicalbook.com |

| 70% Nitric acid | 80% Sulfuric acid | 118 °C | - | researchgate.net |

This table provides an overview of different reported conditions for the nitration of 3,5-dimethylpyrazole. The yield and specific conditions can vary based on the full experimental setup.

An alternative to the direct synthesis approach is the stepwise nitration of the pre-formed 3,5-Dimethyl-1H-pyrazole. This method allows for more controlled introduction of the nitro group. The synthesis of the starting material, 3,5-dimethylpyrazole, is typically achieved through the condensation of acetylacetone with hydrazine sulfate (B86663) in an alkaline medium or with hydrazine hydrate (B1144303) in ethanol. orgsyn.org The reaction with hydrazine sulfate is often preferred as the reaction with hydrazine hydrate can sometimes be violent. orgsyn.org Yields for this initial condensation step are generally high, often in the range of 77-81%. orgsyn.org

Once 3,5-dimethylpyrazole is obtained, it is subjected to nitration. Various nitrating systems can be employed, including mixtures of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. semanticscholar.orgnih.gov The reaction conditions for this nitration step must be carefully controlled to selectively introduce the nitro group at the 4-position of the pyrazole ring.

Condensation of Acetylacetone with Hydrazine Hydrate Followed by Nitration

Advanced Synthetic Approaches and Modifications

In recent years, research has focused on developing more efficient and environmentally benign methods for the synthesis of nitropyrazoles. These advanced approaches often involve the use of novel catalysts to improve reaction rates, selectivity, and to simplify work-up procedures.

A significant advancement in the nitration of pyrazoles is the use of heterogeneous catalysts, such as zeolites like Faujasite. rsc.orgrsc.orgresearchgate.net These solid acid catalysts offer several advantages over traditional homogeneous acid catalysts, including ease of separation from the reaction mixture, potential for recycling, and often, enhanced selectivity. mdpi.com

In the context of pyrazole nitration, Faujasite has been shown to be an effective catalyst. rsc.orgrsc.orgresearchgate.net The proposed mechanism involves the replacement of protons in the Faujasite framework with nitronium ions (NO₂⁺) derived from the nitrating agent, such as dinitrogen pentoxide (N₂O₅). rsc.orgresearchgate.net These activated sites on the catalyst then facilitate the transfer of the nitronium ion to the pyrazole ring. rsc.orgresearchgate.net The use of Faujasite can lead to high yields of the nitrated product under mild conditions. rsc.orgresearchgate.net For instance, the nitration of pyrazole over Faujasite using N₂O₅ can yield 1,4-dinitropyrazole in 80% yield. rsc.orgresearchgate.net The activity of the Faujasite catalyst can be influenced by its aluminum content, which affects the number of active sites. rsc.orgresearchgate.net

The use of a heterogeneous catalyst like Faujasite for the nitration of 3,5-dimethyl-4-iodopyrazole (B181040) with nitric acid has also been reported, providing a route to this compound. chemicalbook.com This method allows for the recovery of the catalyst by simple filtration. chemicalbook.com

Solvent-Free Synthesis Techniques for Analogues

Solvent-free, or mechanochemical, synthesis is a green chemistry approach that involves grinding solid reactants together, often with a catalytic amount of a liquid or solid grinding auxiliary. This method can lead to higher yields, shorter reaction times, and reduced environmental impact by eliminating the need for bulk solvents.

A series of novel 3,5-dimethyl-4-(arylsulfanyl)pyrazoles has been synthesized using a grinding-induced, sequential one-pot, three-component reaction. researchgate.net This solvent-free method involves the reaction of an equimolar mixture of 3-chloro-2,4-pentanedione, various substituted thiophenols, and hydrazine hydrate in the presence of piperidine. researchgate.net The reactants are ground together in a glass mortar and pestle at room temperature, leading to the formation of the desired products in good to excellent yields. researchgate.net The reaction proceeds through a sequential mechanism where the thiophenol first displaces the chlorine from 3-chloro-2,4-pentanedione, followed by cyclization with hydrazine hydrate.

Table 1: Solvent-Free Synthesis of 3,5-Dimethyl-4-(arylsulfanyl)pyrazole Analogues

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield (%) |

| 3-Chloro-2,4-pentanedione | Thiophenol | Hydrazine Hydrate | Piperidine | Grinding, Room Temp. | 3,5-Dimethyl-4-(phenylsulfanyl)-1H-pyrazole | 85 |

| 3-Chloro-2,4-pentanedione | 4-Methylthiophenol | Hydrazine Hydrate | Piperidine | Grinding, Room Temp. | 3,5-Dimethyl-4-(p-tolylsulfanyl)-1H-pyrazole | 88 |

| 3-Chloro-2,4-pentanedione | 4-Chlorothiophenol | Hydrazine Hydrate | Piperidine | Grinding, Room Temp. | 4-((4-Chlorophenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole | 90 |

| 3-Chloro-2,4-pentanedione | 2-Methoxythiophenol | Hydrazine Hydrate | Piperidine | Grinding, Room Temp. | 4-((2-Methoxyphenyl)sulfanyl)-3,5-dimethyl-1H-pyrazole | 82 |

| Data derived from a study on green mechanochemical synthesis. researchgate.net |

In another example of solvent-free synthesis, novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones were prepared by grinding 3,5-dimethyl-4-arylazopyrazole with a phenacyl bromide and sodium carbonate. researchgate.net This approach also highlights the benefits of solvent-free conditions in synthesizing complex pyrazole derivatives. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. thieme-connect.com These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

The use of water as a solvent is a key aspect of green pyrazole synthesis. thieme-connect.com A patent for the preparation of 3,5-dimethylpyrazole describes a method using acetylacetone and hydrazine hydrate with an acid catalyst in water, which is noted for being a cheap solvent and for avoiding the production of inorganic salt waste. google.com While not directly for the nitrated derivative, this demonstrates a greener synthesis of the core pyrazole structure.

Catalysis plays a crucial role in green synthesis. Various catalysts, including solid acids like Al2O3/clay (montmorillonite K10), silica-supported sulfuric acid, and Lewis acids like CeO2/SiO2, have been employed to improve the efficiency and selectivity of pyrazole synthesis under environmentally benign conditions. thieme-connect.com For instance, the synthesis of pyrazolones has been achieved in high yields through a multi-component reaction using a heterogeneous Lewis acid catalyst in water. thieme-connect.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. Although a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, it is a widely reported method for other pyrazole derivatives, often leading to improved yields and cleaner reactions. chim.it

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. The following sections detail the preparation of these essential building blocks.

3,5-Dimethyl-1H-pyrazole

The most common and established method for synthesizing 3,5-dimethyl-1H-pyrazole involves the condensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source. nbinno.comorgsyn.org

Reaction Scheme for 3,5-Dimethyl-1H-pyrazole Synthesis

A general representation of the cyclocondensation reaction.

A general representation of the cyclocondensation reaction.

This reaction can be carried out using hydrazine hydrate or hydrazine sulfate. orgsyn.org The use of hydrazine sulfate in an aqueous alkali solution is often preferred as the reaction with hydrazine hydrate can be vigorous. orgsyn.org The reaction typically proceeds by adding acetylacetone dropwise to a cooled solution of the hydrazine salt in aqueous alkali. orgsyn.org The 3,5-dimethyl-1H-pyrazole product precipitates as a white crystalline solid and can be isolated by filtration. nbinno.comorgsyn.org Purification is commonly achieved by recrystallization from solvents like methanol, ethanol, or petroleum ether, yielding a product with a melting point of 107–108°C. orgsyn.org

Table 2: Synthesis of 3,5-Dimethyl-1H-pyrazole

| Hydrazine Source | Solvent | Conditions | Yield (%) | Reference |

| Hydrazine Sulfate | Aqueous Alkali | 15°C, 1 hour stirring | 77-81 | orgsyn.org |

| Hydrazine Hydrate | Ethanol | Not specified | Not specified | orgsyn.org |

| Hydrazine Hydrate | Glacial Acetic Acid | 0-120°C | High | google.com |

| Hydrazinium (B103819) Carboxylate | Solvent-free | 70-90°C | >97 | chemicalbook.com |

A solvent-free approach for synthesizing 3,5-dimethylpyrazole involves heating a mixture of acetylacetone and hydrazinium carboxylate, which serves as a solid-state source of hydrazine. chemicalbook.com This method is highlighted as a green chemistry approach, producing the product in high purity and yield with the release of only CO2 and water. chemicalbook.com

1-(Hydroxymethyl)-3,5-dimethyl-4-nitropyrazole

The intermediate, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol, is typically synthesized from this compound. evitachem.com The synthesis involves the reaction of the nitropyrazole with formaldehyde (B43269) or paraformaldehyde. evitachem.com This reaction is generally conducted in an alcohol solvent, such as methanol, under reflux conditions to facilitate the addition of the hydroxymethyl group to the pyrazole ring at the N1 position. evitachem.com The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product can be purified by recrystallization or column chromatography. evitachem.com

In a related process, the synthesis of cadmium complexes has been achieved through an in-situ condensation reaction involving 1-hydroxymethyl-3,5-dimethylpyrazole and ammonia, demonstrating the reactivity of the hydroxymethyl group on the pyrazole ring. rsc.org

3,5-Dimethyl-4-nitroso-1H-pyrazole as an Analogous Compound

3,5-Dimethyl-4-nitroso-1H-pyrazole is a structurally related compound whose synthesis provides insight into the functionalization of the 4-position of the pyrazole ring. This compound is prepared from acetylacetone, sodium nitrite, and hydrazine hydrate in aqueous hydrochloric acid. nih.gov The crude product is collected by filtration and can be purified by recrystallization from benzene (B151609), yielding colorless crystals with a 78% yield. nih.gov X-ray diffraction studies have shown that in the solid state, the molecule exists in the nitroso form and is linked into zigzag chains by intermolecular hydrogen bonds. nih.govresearchgate.net

Table 3: Crystal Data for 3,5-Dimethyl-4-nitroso-1H-pyrazole

| Parameter | Value |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0268 (2) |

| b (Å) | 15.3793 (7) |

| c (Å) | 19.6627 (9) |

| β (°) | 94.613 (3) |

| Volume (ų) | 1213.75 (10) |

| Z | 8 |

| Data obtained from X-ray diffraction analysis at 120 K. nih.gov |

Chemical Transformations and Reactivity of 3,5 Dimethyl 4 Nitro 1h Pyrazole

Reactions Involving the Nitro Group

The nitro group at the 4-position of the pyrazole (B372694) ring is the primary site of reactivity in many chemical transformations. Its electron-withdrawing nature influences the reactivity of the entire molecule and allows for specific reactions at this position.

One of the most significant reactions of 3,5-dimethyl-4-nitro-1H-pyrazole is the reduction of its nitro group to an amino group (-NH2), yielding 3,5-dimethyl-4-amino-1H-pyrazole. This transformation is a key step in the synthesis of various other compounds, highlighting the synthetic importance of the resulting aminopyrazole derivative. The reduction can be accomplished through several methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds. This process typically involves reacting the nitro-substituted pyrazole with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, and nickel. The reaction proceeds by the adsorption of both the nitro compound and hydrogen onto the catalyst surface, facilitating the reduction to the corresponding amine. youtube.com While specific conditions for the catalytic hydrogenation of this compound are not extensively detailed in the provided results, it is a standard and effective method for this type of transformation.

Various chemical reducing agents can also be utilized to convert the nitro group to an amino group. These reagents offer an alternative to catalytic hydrogenation and can be advantageous in certain synthetic contexts. For instance, sodium borohydride (B1222165) is mentioned as a reducing agent capable of converting a nitroso group, a related functional group, to an amino group, suggesting its potential applicability for nitro group reduction as well. smolecule.com Other common reducing agents for nitroarenes that could be applicable include metals in acidic media (e.g., tin or iron in hydrochloric acid) and other metal hydrides. The choice of reducing agent can depend on factors such as the presence of other functional groups in the molecule and desired reaction conditions.

The resulting 3,5-dimethyl-4-amino-1H-pyrazole is a valuable synthetic intermediate. Aminopyrazoles are known precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. mdpi.commdpi.com The amino group can undergo a variety of reactions, such as diazotization followed by substitution, acylation, and condensation with carbonyl compounds, further expanding its synthetic utility.

The nitro group of this compound can be a precursor to reactive intermediates under certain conditions. For example, partial reduction of the nitro group can lead to the formation of nitroso and hydroxylamine (B1172632) derivatives. These intermediates can be highly reactive and may participate in subsequent reactions. While the specific details of the formation and reactivity of these intermediates from this compound are not extensively documented in the search results, the generation of such species is a known aspect of nitro compound chemistry.

Reduction to Amino Group: Synthetic Utility of 3,5-Dimethyl-4-amino-1H-pyrazole

Nucleophilic Substitution Reactions

The pyrazole ring in this compound contains two nitrogen atoms, N1 and N2, which can potentially undergo nucleophilic substitution. The regioselectivity of these reactions is influenced by steric and electronic factors.

At the N1 position (e.g., formation of 1-substituted pyrazoles)researchgate.net

The N1 position of the pyrazole ring is a common site for substitution reactions, leading to the formation of a wide variety of 1-substituted pyrazole derivatives.

Generally, the N-alkylation of pyrazoles can be carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of the alkylating agent. mdpi.com Alternatively, acid-catalyzed methods using trichloroacetimidates as electrophiles have been developed, which can proceed under milder conditions. researchgate.net These methods provide access to a range of N-alkyl pyrazoles.

Table 1: Commercially Available N1-Substituted Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole | 333311-70-9 | C6H8ClN3O2 |

| 1-(2-Chlorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole | 333311-70-9 | C12H12ClN3O2 |

The reaction of nitropyrazoles with arylhydrazines can lead to the formation of 1-aryl-substituted pyrazoles. Studies on the reaction of 3-methyl-1,4-dinitro-1H-pyrazole, a close analog of this compound, with arylhydrazines have shown that the reaction can proceed through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net

In this mechanism, the arylhydrazine attacks the pyrazole ring, leading to the opening of the pyrazole ring, followed by a recyclization to form a new 1-aryl-pyrazole. The regioselectivity of this reaction can be influenced by the substituents on the arylhydrazine. For instance, reactions with arylhydrazines containing electron-withdrawing substituents may afford a single regioisomer, while reactions with phenylhydrazine (B124118) or its derivatives with electron-donating groups can lead to a mixture of regioisomers. researchgate.net

A general route to synthesize 1-aryl-3,5-dimethylpyrazoles involves the condensation of an arylhydrazine with a β-dicarbonyl compound like acetylacetone (B45752). nih.gov For example, the reaction of 4-nitrophenylhydrazine (B89600) with acetylacetone yields 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole. nih.govgoogle.com

Table 2: Example of 1-Aryl-3,5-dimethyl-1H-pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product |

| 4-Nitrophenylhydrazine | Acetylacetone | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole |

Oxidative Transformations

The methyl groups at the C3 and C5 positions of this compound can undergo oxidative transformations, although the presence of the electron-withdrawing nitro group can make these reactions more challenging compared to un-nitrated analogs.

The oxidation of aryl methyl groups to carboxylic acids is a known transformation. However, the presence of deactivating groups on the aromatic ring, such as a nitro group, makes the oxidation significantly more difficult. Strong oxidizing agents and harsh reaction conditions may be required to achieve this transformation. For example, the oxidation of dinitrotoluene to dinitrobenzoic acid requires a longer reaction time than the oxidation of p-toluic acid to terephthalic acid under similar conditions.

The introduction of a trinitromethyl group at the C3 position of the pyrazole ring has been achieved through the reaction of 3-pyrazolecarbaldehyde oxime with dinitrogen tetroxide (N₂O₄). nih.gov This suggests that under specific oxidative conditions, the methyl groups of this compound could potentially be functionalized or oxidized. The oxidation of the methyl groups could lead to the formation of carboxylic acid derivatives, such as 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, which is a known compound.

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3,5-dimethyl-4-nitro-1H-pyrazole is characterized by absorption bands corresponding to the vibrations of its constituent parts, including the pyrazole (B372694) ring, methyl groups, and the nitro group.

Table 1: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H Stretching | Pyrazole Ring |

| 3000-2850 | C-H Stretching | Methyl (CH₃) |

| ~1560-1540 | Asymmetric NO₂ Stretching | Nitro Group |

| ~1350-1330 | Symmetric NO₂ Stretching | Nitro Group |

| ~1600-1450 | C=C and C=N Stretching | Pyrazole Ring |

| ~1460 & ~1380 | CH₃ Bending | Methyl (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion (M⁺) peak, which confirms the compound's molecular weight of 141 g/mol . nih.gov The fragmentation pattern provides further structural confirmation. Key fragmentation pathways likely include the loss of the nitro group (NO₂) or components thereof, such as nitric oxide (NO) or nitrogen dioxide (NO₂), as well as fragmentation of the pyrazole ring itself.

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity |

| 141 | [C₅H₇N₃O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [C₅H₇N₃O]⁺ | [M - O]⁺ |

| 111 | [C₅H₇N₂O]⁺ | [M - NO]⁺ |

| 95 | [C₅H₇N₂]⁺ | [M - NO₂]⁺ |

| 81 | [C₄H₅N₂]⁺ | Fragmentation of pyrazole ring |

| 66 | [C₄H₄N]⁺ | Further fragmentation |

Source: PubChem, NIST. nih.gov

The prominent peak at m/z 95 corresponds to the loss of the NO₂ group, a common fragmentation for nitroaromatic compounds, resulting in the stable 3,5-dimethylpyrazolyl cation. This fragmentation pattern is highly characteristic and strongly supports the assigned structure.

X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This powerful analytical technique has been instrumental in elucidating the detailed solid-state structures of this compound and a variety of its derivatives.

Single-crystal X-ray diffraction (SC-XRD) provides a definitive three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique has been applied to various derivatives of 3,5-dimethyl-1H-pyrazole, including those with nitro and other substituents, revealing key structural features. For instance, the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole has been determined, providing valuable data on its molecular geometry. nih.govnih.gov Similarly, studies on related compounds like 3,5-diisopropyl-4-nitropyrazole and various other pyrazole derivatives have contributed to a broader understanding of this class of compounds. researchgate.netspast.org

SC-XRD studies on derivatives of 3,5-dimethyl-1H-pyrazole reveal important details about their molecular conformation. In 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole ring is essentially planar, with a root-mean-square (r.m.s.) deviation of the fitted atoms of 0.009 Å. nih.govresearchgate.net The benzene (B151609) ring is twisted with respect to the pyrazole ring, forming a dihedral angle of 31.38 (12)°. nih.govresearchgate.net The nitro group, in this case, is nearly coplanar with the attached benzene ring, as indicated by a small O—N—C—C torsion angle of -6.5 (3)°. nih.govresearchgate.net

In a related nitroso derivative, 3,5-dimethyl-4-nitroso-1H-pyrazole, the unit cell contains two distinct conformers (A and B). nih.goviucr.orgresearchgate.net These conformers differ in the orientation of the oxime group relative to the protonated pyrazole nitrogen; it is in a trans position in conformer A and a cis position in conformer B. nih.goviucr.orgresearchgate.net This conformational difference leads to significant variations in geometric parameters. For example, the bond lengths within the oxime groups of the two conformers are markedly different. nih.gov The differences in the geometric and electronic structures of the oxime groups also influence the bond lengths within the pyrazole rings. nih.gov

The planarity of the pyrazole ring is a common feature observed across various pyrazole derivatives. spast.org Theoretical studies using Density Functional Theory (DFT) have also been employed to optimize the geometries of related pyrazole derivatives, and the calculated geometric parameters often show good agreement with experimental X-ray data. nih.govresearchgate.net

In the case of 3,5-dimethyl-4-nitroso-1H-pyrazole, the crystal structure is stabilized by a network of intermolecular N—H···O and N—H···N hydrogen bonds, which link the molecules into zigzag chains. nih.goviucr.orgresearchgate.net These chains then form layers that are held together by van der Waals forces. nih.gov The involvement of the oxime oxygen of one conformer in hydrogen bonding, while the other is not, contributes to the observed differences in their geometries. nih.gov

Hydrogen bonding is a common and significant intermolecular interaction in many pyrazole derivatives, often involving the pyrazole N-H as a donor and various acceptor atoms on adjacent molecules. spast.org C—H···π interactions are also observed in some pyrazole derivatives, further contributing to the stability of the crystal packing. nih.gov

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing polymorphism, which is the ability of a compound to exist in more than one crystal structure. rigaku.com Different polymorphic forms of a substance can exhibit distinct physical properties. americanpharmaceuticalreview.com While specific PXRD studies on the polymorphism of this compound are not extensively detailed in the provided context, the principles of this technique are broadly applicable.

The crystallographic data and refinement parameters provide a summary of the single-crystal X-ray diffraction experiment and the quality of the resulting structural model. Below are tables summarizing this information for two derivatives of 3,5-dimethyl-1H-pyrazole.

Table 1: Crystal Data and Refinement Parameters for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁N₃O₂ |

| Formula Weight | 217.23 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 21.3909 (13) |

| b (Å) | 3.8653 (2) |

| c (Å) | 12.4514 (8) |

| V (ų) | 1029.51 (11) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.10 |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.101 |

| Goodness-of-fit (S) | 1.09 |

| Measured Reflections | 6055 |

| Independent Reflections | 1202 |

Table 2: Crystal Data and Refinement Parameters for 3,5-Dimethyl-4-nitroso-1H-pyrazole nih.goviucr.org

| Parameter | Value |

| Chemical Formula | C₅H₇N₃O |

| Formula Weight | 125.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0268 (2) |

| b (Å) | 15.3793 (7) |

| c (Å) | 19.6627 (9) |

| β (°) | 94.613 (3) |

| V (ų) | 1213.75 (10) |

| Z | 8 |

| Temperature (K) | 120 |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.10 |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.109 |

| Goodness-of-fit (S) | 1.03 |

| Measured Reflections | 9003 |

| Independent Reflections | 2747 |

Single-Crystal X-ray Diffraction of this compound and its Derivatives

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and chromophores present in the molecule.

For pyrazole derivatives, UV-Vis spectroscopy can be used to study the electronic effects of different substituents on the pyrazole ring. The spectrum of the parent 1H-pyrazole is available for reference. nist.gov In the case of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the presence of the nitrophenyl group, a strong chromophore, would be expected to give rise to distinct absorption bands in the UV-Vis spectrum. While specific spectral data for this compound is not detailed in the provided search results, studies on related compounds, such as 4-amino-3,5-dimethyl-1H-pyrazolium citrate, have utilized UV-Vis spectroscopy as part of their characterization. tandfonline.com Theoretical calculations, often performed alongside experimental work, can help in the assignment of the observed electronic transitions. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial checkpoint for verifying its empirical and molecular formula. For this compound, this analysis focuses on quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).

The molecular formula for this compound is C₅H₇N₃O₂. nih.gov This formula indicates that each molecule is composed of five carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. Based on this composition, the molecular weight of the compound is calculated to be 141.13 g/mol . nih.gov

From the molecular formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of a synthesized sample. The calculated percentages provide insight into the relative abundance of each element within the compound's structure.

The theoretical elemental composition is as follows:

Carbon (C): 42.54%

Hydrogen (H): 5.00%

Nitrogen (N): 29.77%

Oxygen (O): 22.69%

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 42.54% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 5.00% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 29.77% |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.69% |

| Total | 141.13 | 100.00% |

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net Calculations at the B3LYP level of theory are commonly employed to optimize molecular geometries and predict various molecular properties. researchgate.net

DFT calculations are crucial for understanding the electronic landscape of 3,5-dimethyl-4-nitro-1H-pyrazole. Key electronic properties that determine its reactivity include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals, and the energy gap between them (HOMO-LUMO gap) is a fundamental parameter for describing chemical reactivity and the kinetic stability of a molecule. acs.org A smaller energy gap generally implies higher chemical reactivity and is often used to understand the bioactivity derived from intramolecular charge transfer (ICT). ijcrt.org For pyrazole (B372694) derivatives, the unique properties are often attributed to their susceptibility to electrophilic substitution reactions, particularly at position 4. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In substituted pyrazoles, MEP analysis helps to pinpoint reactive centers, such as the amide and nitro groups, as likely sites for electrophilic attack. nih.gov The nitro group, due to its high electronegativity, is often the most reactive part of such molecules. ijcrt.org

Table 1: Key Electronic Descriptors and Their Significance

| Descriptor | Significance | Reference |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of a molecule. | ijcrt.org |

| LUMO Energy | Represents the electron-accepting ability of a molecule. | ijcrt.org |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and electron conductivity. A smaller gap suggests higher reactivity. | acs.org |

| MESP Map | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | researchgate.netnih.gov |

Conformational analysis is essential for understanding the three-dimensional structure and stability of flexible molecules. For pyrazole derivatives, the orientation of substituents relative to the pyrazole ring can lead to different conformers with varying energies.

A study on the closely related precursor, 3,5-dimethyl-4-nitroso-1H-pyrazole, revealed the existence of two distinct conformers (A and B) within its crystal structure. nih.govresearchgate.net These conformers differ primarily in the position of the nitroso group relative to the protonated nitrogen atom of the pyrazole ring (trans in conformer A and cis in conformer B) and in their geometric parameters. nih.govresearchgate.net For instance, significant differences were observed in the C-C and C-N bond lengths within the pyrazole ring between the two conformers, indicating that the electronic structure is sensitive to the substituent's orientation. nih.gov DFT calculations can be employed to calculate the energy of each conformer, thereby predicting the most stable arrangement in the gaseous phase or in solution.

Table 2: Selected Geometric Differences in Conformers of 3,5-Dimethyl-4-nitroso-1H-pyrazole

| Parameter | Conformer A | Conformer B | Reference |

|---|---|---|---|

| C(3)–C(4) Bond Length | 1.442 (2) Å | 1.405 (2) Å | nih.govresearchgate.net |

| Oxime C–N Bond Length | 1.3553 (19) Å | 1.3902 (19) Å | nih.govresearchgate.net |

| Oxime N=O Bond Length | 1.2701 (16) Å | 1.2412 (16) Å | nih.govresearchgate.net |

Data for the nitroso precursor is presented as a structural analogue.

The reactivity and electronic distribution of the pyrazole ring in this compound are significantly influenced by its substituents: two methyl groups (-CH₃) and one nitro group (-NO₂). These groups exert their influence through a combination of inductive and resonance effects. libretexts.orglibretexts.org

The methyl groups at positions 3 and 5 are generally considered electron-donating groups. In contrast, the nitro group at position 4 is a strong electron-withdrawing group. libretexts.org The nitro group withdraws electron density from the aromatic ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect, which delocalizes the ring's π-electrons into the substituent. libretexts.org

Molecular Docking and Pharmacophore Modeling for Biological Activity

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a protein or receptor). researchgate.netijpbs.com This method is widely used in drug discovery to screen potential inhibitors for therapeutic targets. researchgate.net Pyrazole derivatives are known to possess a wide range of pharmacological activities, making them attractive candidates for such studies. nih.govnih.gov

Docking studies have been performed on various pyrazole derivatives to evaluate their potential as inhibitors of several protein targets. For example, pyrazoles have been docked against receptor tyrosine kinases and protein kinases, which are implicated in cancer and other hyper-proliferative disorders. researchgate.net Specific targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net The results of these simulations, including binding energy, inhibition constant, and specific hydrogen bond interactions, provide a rationale for the molecule's potential biological activity. researchgate.netijpbs.com Other studies have explored pyrazole derivatives as potential antibacterial agents by docking them with proteins like penicillin-binding protein 4 (PBP4) from E. coli and S. aureus. mdpi.com

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Protein Target | Therapeutic Area | Reference |

|---|---|---|---|

| Substituted 1H-pyrazoles | VEGFR-2, Aurora A, CDK2 | Anticancer | researchgate.net |

| Thiazoline derivatives of 3,5-dimethylpyrazole (B48361) | Penicillin-binding protein 4 (PBP4) | Antibacterial | mdpi.com |

Thermodynamic Properties and Stability Predictions

Studies on highly nitrated pyrazole isomers demonstrate that small changes in molecular structure, such as the position of a nitro group, can lead to significant differences in physicochemical properties, including density, thermal stability, and sensitivity to impact and friction. nih.govacs.org For instance, certain energetic isomers of nitrated pyrazoles show superior thermal stability compared to others, making them potentially safer energetic materials. nih.govacs.org These theoretical predictions are vital for designing new energetic compounds with tailored properties of performance and safety.

Advanced Applications in Chemical Research

Medicinal Chemistry Research

Interaction with Molecular Targets (Enzymes, Receptors, Biological Macromolecules)

While direct studies on 3,5-Dimethyl-4-nitro-1H-pyrazole's interactions with biological targets are limited, the broader pyrazole (B372694) scaffold is a cornerstone in the design of bioactive molecules. Pyrazole derivatives are widely recognized for their diverse pharmacological activities, which stem from their ability to interact with various enzymes and receptors. nih.govresearchgate.netnih.gov

Research has demonstrated that the pyrazole nucleus can participate in critical molecular interactions such as hydrogen bonding, π-π stacking, and cation-π interactions within the active sites of enzymes. nih.gov For instance, pyrazole-based compounds have been synthesized as potent inhibitors for a range of enzymes:

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): A series of pyrazole thioether analogs were developed as inhibitors of the bacterial enzyme DapE, highlighting the potential of the pyrazole scaffold in creating novel antibiotics. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): Pyrazole-containing thiosemicarbazones have been identified as highly effective DPP-4 inhibitors, a key target in the management of type 2 diabetes. mdpi.com Molecular docking studies of these inhibitors revealed crucial π-π interactions between the pyrazole ring and amino acid residues like Arg358 in the enzyme's active site. mdpi.com

15-Lipoxygenase (15-LOX): The pyrazole structure is a known pharmacophore for developing potent 15-LOX inhibitors, an enzyme implicated in inflammation and oxidative stress. nih.gov

Furthermore, 3,5-dimethyl-4-nitropyrazole itself serves as a ligand in coordination chemistry, forming complexes with metal ions like silver(I). researchgate.net These complexes are stabilized by hydrogen bonds and coordinative interactions involving the nitro group, demonstrating the compound's capacity for specific molecular recognition and assembly into larger supramolecular networks. researchgate.net

Oxidative Stress and Enzyme Inhibition Pathways

The pyrazole scaffold is integral to the development of compounds that modulate biological pathways, including those related to oxidative stress and enzyme inhibition. The inhibition of enzymes like DPP-4 by pyrazole derivatives directly impacts signaling pathways, offering therapeutic benefits such as improved glycemic control with a low risk of hypoglycemia. mdpi.com

The design of specific pyrazole-based inhibitors has led to the identification of potent molecules with significant inhibitory activity, often measured by the half-maximal inhibitory concentration (IC₅₀).

| Derivative Class | Target Enzyme | Key Findings | Reference |

| Pyrazole Thioether Analogs | H. influenzae DapE | Inhibition reached 96.2% at 100 μM for the most potent analog, with the (R)-enantiomer being significantly more active. | nih.gov |

| Pyrazole-based Thiosemicarbazones | Dipeptidyl Peptidase-4 (DPP-4) | The most effective derivative, compound 2f , showed an IC₅₀ value of 1.266 nM, outperforming the standard drug sitagliptin. | mdpi.com |

| Substituted Indole Pyrazoles | Cyclooxygenase-2 (COX-2) | Molecular modeling showed interactions via hydrogen bonding and π-π stacking, leading to anti-inflammatory activity. | nih.gov |

These examples underscore the utility of the pyrazole core structure in creating targeted enzyme inhibitors that can intervene in specific biological pathways.

DNA Damage Protective Activity

Certain pyrazole derivatives have been investigated for their ability to protect DNA from damage. nih.gov This protective capacity is often linked to the antioxidant properties of the compounds, where they can neutralize harmful reactive oxygen species (ROS) that would otherwise cause DNA lesions. Synthesized pyrazole-based compounds have demonstrated good protective activity in DNA protection assays, suggesting their potential role as agents against oxidative stress-induced genotoxicity. nih.gov

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is a significant area of research. While this compound itself has not been extensively tested, its derivatives show notable antioxidant effects. A study on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives revealed significant radical scavenging activity. researchgate.netresearchgate.net The ability of these compounds to donate a hydrogen atom to stabilize free radicals was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.netresearchgate.net

The results indicate that the 3,5-dimethyl-1H-pyrazole moiety is a viable scaffold for developing effective antioxidants.

| Compound | Concentration (mg/mL) | DPPH Radical Scavenging Activity (%) | Reference |

| 8 | 80 | 96.64 | researchgate.netresearchgate.net |

| 1 | 80 | 77.31 | researchgate.netresearchgate.net |

| 10 | 80 | 71.71 | researchgate.netresearchgate.net |

| 3 | 80 | 58.79 | researchgate.netresearchgate.net |

| 4 | 80 | 49.57 | researchgate.netresearchgate.net |

High-Energy Materials Development

This compound is a key intermediate in the synthesis of advanced high-energy materials (HEMs). nih.govnih.gov The development of new energetic materials often involves the strategic introduction of nitro groups into stable heterocyclic rings to enhance performance. The synthesis pathway for some of the most powerful nitrated azole compounds begins with the classical nitration of 3,5-dimethyl-1H-pyrazole at its 4-position to yield this compound. nih.gov This initial product then serves as a foundational building block for subsequent nitration steps to create polynitrated molecules with superior energetic properties. nih.govnih.gov

Improving Oxygen Balance and Detonation Performance

A critical goal in HEM development is to achieve a positive oxygen balance (OB) and high detonation performance (velocity and pressure). The oxygen balance refers to the degree to which an explosive can oxidize its own carbon and hydrogen content. While this compound and similar mononitropyrazoles are stable, their energetic performance is considered modest. nih.gov They are primarily valued as precursors to more powerful explosives. nih.gov

The introduction of additional nitro groups or other oxygen-rich moieties onto the pyrazole ring, starting from this compound, dramatically improves these characteristics. nih.govnih.gov For example, a heptanitrated pyrazole synthesized from this precursor exhibits exceptional physicochemical properties, including a positive oxygen balance and a calculated detonation velocity comparable to RDX. nih.gov

| Compound | Density (ρ/g·cm⁻³) | Detonation Velocity (D/km·s⁻¹) | Detonation Pressure (P/GPa) | Oxygen Balance (OB/%) | Reference |

| 4-MNP* | 1.40 | 6.42 | 15.52 | -107.09 | nih.gov |

| RDX (for comparison) | 1.82 | 8.83 | 34.2 | -21.6 | nih.gov |

| Heptanitrated Pyrazole** | 2.04 (calc.) | 8.74 (calc.) | 34.8 (calc.) | +13.62 | nih.gov |

*Note: Data for 1-methyl-4-nitro-3,5-dimethylpyrazole (4-MNP), a close analog. nih.gov **Note: 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, derived from this compound. nih.gov

Analytical Chemistry Applications (e.g., Detection of Nitro Compounds)

The 3,5-dimethyl-4-nitropyrazole ligand has demonstrated utility in coordination chemistry, particularly in the construction of supramolecular networks with metal ions such as silver(I). researchgate.net The formation of these complexes, which can be strategically designed based on hydrogen-bonding and other molecular interactions, presents potential applications in analytical chemistry. Such complexes could be employed as reagents for the selective detection or sequestration of specific metal ions. Furthermore, the inherent properties of the nitro group on the pyrazole ring make it a potential target for various analytical detection methods specific to nitroaromatic compounds. While not extensively documented for this specific molecule, the reactivity of nitro compounds is a well-established principle in analytical science.

Material Science Applications (e.g., Polymers for Aerospace and Automotive Industries)

While direct applications in formulating polymers for the aerospace and automotive industries are not extensively documented in current literature, the intrinsic properties of nitropyrazoles are highly relevant to the demands of these sectors. Aerospace and automotive applications often require high-performance polymers that can withstand extreme conditions, including high temperatures. researchgate.net The high thermal stability inherent in the nitropyrazole structure is a key desirable feature for such advanced materials. researchgate.netresearchgate.net Pyrazole-based compounds, in general, are recognized for their good thermal stability. researchgate.net Research into various nitropyrazole derivatives demonstrates their potential as high-energy density materials that balance performance with stability. researchgate.net For instance, studies on trinitropyrazole derivatives have investigated their thermal decomposition kinetics, providing crucial data for safety and stability predictions. bohrium.com

The development of advanced polymers for aerospace applications focuses on materials with high thermal resistance, low density, and excellent mechanical strength. researchgate.net The incorporation of thermally stable building blocks, such as nitropyrazoles, into polymer chains is a theoretical strategy to enhance the performance of materials used in demanding environments. The field of energetic polymers, which are used in rocket propellants, often leverages nitrogen-rich heterocyclic compounds to achieve high energy output while maintaining thermal stability. nih.govmdpi.com The exploration of nitropyrazoles as components in these specialized polymers highlights their potential beyond traditional energetic applications. mdpi.commdpi.com

Table 1: Thermal Stability of Selected Nitropyrazole Derivatives This table presents the decomposition temperatures for various nitropyrazole compounds, illustrating the high thermal stability characteristic of this class of materials.

| Compound Name | Decomposition/Peak Temperature (°C) | Reference |

| 3,5-Dinitropyrazole (3,5-DNP) | 316.8 | mdpi.com |

| 3,4,5-Trinitro-1H-pyrazole (TNP) | ~226 | researchgate.netbohrium.com |

| 1-Methyl-3,4,5-trinitro-1H-pyrazole (MTNP) | N/A (Activation Energy: 164.2 kJ/mol) | bohrium.com |

| LLM-116 (a dinitropyrazole derivative) | ~247 (major peak) | mdpi.com |

| LLM-226 (a trimer of LLM-116) | >247 (broader, higher temp peak) | mdpi.com |

Supramolecular Chemistry and Molecular Magnetism

Pyrazole-based ligands are fundamental building blocks in the fields of supramolecular chemistry and molecular magnetism. Their ability to coordinate with metal ions allows for the construction of diverse and complex architectures, ranging from simple polynuclear clusters to intricate metallocycles. Furthermore, the pyrazolate anion is known to be an effective mediator of magnetic exchange between metal centers, a crucial property for designing molecular magnets.

The ligand 3,5-dimethyl-4-nitropyrazole (HpzNO2) has proven to be a valuable tool in the strategic design of supramolecular structures. researchgate.net Research has demonstrated its utility in the construction of novel silver(I) coordination polymers. In this context, the assembly of the final supramolecular network is directed by a combination of factors: the coordination geometry of the metal center, the hydrogen-bonding capabilities of the pyrazole's N-H group, potential weak coordinative interactions from the nitro group, and the nature of the counteranion. researchgate.net

Detailed studies on the reaction of 3,5-dimethyl-4-nitropyrazole with silver(I) salts containing different counteranions have revealed a rich structural diversity. researchgate.net By varying the metal-to-ligand stoichiometry and the counteranion, researchers have successfully engineered distinct molecular assemblies. For example, a 1:2 complex with a tetrafluoroborate (B81430) anion results in polymeric chains that further assemble into a 3D network through weaker interactions. In contrast, a 1:3 complex with a hexafluoroantimonate anion encapsulates the counteranions within an open 3D cationic sub-network. The introduction of a non-coordinating molecule of the pyrazole ligand itself into the crystal lattice can alter the assembly, leading to lower-dimensional structures like double-chained 1D polymers. researchgate.net

Table 2: Supramolecular Assemblies of Silver(I) with 3,5-Dimethyl-4-nitropyrazole (HpzNO2) This interactive table summarizes the characteristics of different supramolecular complexes formed from the 3,5-dimethyl-4-nitropyrazole ligand and silver(I) salts.

| Complex Formula | Ag:HpzNO2 Stoichiometry | Counteranion | Resulting Supramolecular Structure | Key Interactions | Reference |

| [Ag(HpzNO2)2][BF4] | 1:2 | BF4- | 3D Network via assembly of 1D chains | N–H⋯F hydrogen bonds, Ag⋯O(NO2), π(NO2)⋯π(NO2) | researchgate.net |

| [Ag(HpzNO2)3][SbF6] | 1:3 | SbF6- | Open 3D cationic sub-network | N-H...F hydrogen bonds | researchgate.net |

| [Ag(HpzNO2)3][PO2F2]·HpzNO2 | 1:3 | PO2F2- | Double-chained 1D structure | N-H...O and N-H...F hydrogen bonds | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

While established methods for the synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole exist, the pursuit of more efficient, environmentally friendly, and economically viable pathways remains a critical research area. A common route involves the nitration of 3,5-dimethyl-1H-pyrazole. One documented method describes the slow addition of nitric acid to a solution of 3,5-dimethyl-4-iodopyrazole (B181040) in tetrahydrofuran (B95107), followed by stirring at room temperature. chemicalbook.com Another general approach to pyrazole (B372694) synthesis involves the reaction of a β-dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione), with a hydrazine (B178648) derivative. nih.govresearchgate.net For instance, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is synthesized by refluxing 4-nitrophenylhydrazine (B89600) with acetylacetone in ethanol. nih.govresearchgate.net

Future research will likely focus on several key areas to improve upon these existing methods:

Green Chemistry Approaches: The development of synthetic routes that utilize less hazardous reagents, renewable starting materials, and environmentally benign solvents is a major trend. This could involve exploring catalytic nitration methods that avoid the use of strong acids or developing one-pot, multi-component reactions that increase atom economy and reduce waste.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields. Investigating its application in the synthesis of this and related pyrazoles could lead to more efficient processes.

Exploration of New Derivatization Strategies

The functional groups on the this compound core—the nitro group and the N-H of the pyrazole ring—provide ample opportunities for derivatization, leading to a wide array of novel compounds with potentially enhanced properties.

The N-H group is a key site for modification. For example, reaction with acetyl chloride in pyridine (B92270) can introduce an acetyl group at the N1 position. jocpr.com Similarly, reaction with formaldehyde (B43269) can yield (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methanol. evitachem.com Another strategy involves the arylation of the pyrazole nitrogen. For instance, the reaction of 4-methyl-3(5)-nitropyrazole with 1,3,5-trinitrobenzene (B165232) results in the formation of 1-(3,5-dinitrophenyl)-4-methyl-3-nitropyrazole. researchgate.net

The nitro group also serves as a handle for further chemical transformations. Catalytic reduction of the nitro group can yield the corresponding 4-aminopyrazole, a versatile intermediate for the synthesis of various fused heterocyclic systems. chim.it

Future research in this area will likely focus on:

Click Chemistry: The use of click reactions, such as the copper-catalyzed azide-alkyne cycloaddition, could be a powerful tool for creating complex pyrazole derivatives with high efficiency and selectivity.

Multi-component Reactions: Designing new multi-component reactions involving this compound or its derivatives could provide rapid access to diverse molecular scaffolds.

Post-Synthetic Modification: Developing new methods for the selective functionalization of the pyrazole ring and its substituents will be crucial for fine-tuning the properties of the resulting molecules.

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting the outcomes of new transformations. For example, the synthesis of pyrazoles from β-dicarbonyls and hydrazines proceeds through a cyclocondensation reaction. nih.govresearchgate.net The nucleophilic substitution of the nitro group at the C4 position is another key transformation. Studies on related nitropyrazoles have shown that the nitro group at the 4-position can be displaced by various nucleophiles. researchgate.net

Future research should employ a combination of experimental and computational techniques to:

Elucidate Reaction Pathways: Detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable insights into the step-by-step processes of chemical transformations.

Identify Key Intermediates and Transition States: Computational chemistry can be used to model reaction pathways, calculate the energies of intermediates and transition states, and provide a deeper understanding of the factors that control reactivity and selectivity.

Understand Substituent Effects: Systematically studying the influence of different substituents on the pyrazole ring and the nitro group will help in developing predictive models for reactivity.

Advanced Computational Modeling for Structure-Activity Relationship (SAR)

Computational chemistry is an increasingly powerful tool for understanding the relationship between the three-dimensional structure of a molecule and its biological activity or material properties. For pyrazole derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being used to design new compounds with improved efficacy. nih.govnih.gov

For example, a 3D-QSAR study on 3,5-diaryl-1H-pyrazole derivatives as acetylcholinesterase inhibitors identified key structural features required for activity. nih.gov Molecular docking and dynamics simulations can further elucidate the binding interactions between a pyrazole derivative and its biological target. nih.govnih.gov

Future directions in this area include:

Development of More Accurate Predictive Models: Integrating machine learning and artificial intelligence with traditional computational chemistry methods could lead to more robust and predictive SAR models.

Multi-target QSAR: As many diseases involve multiple biological targets, developing QSAR models that can simultaneously predict activity against several targets will be highly valuable.

In Silico ADMET Prediction: Computational models that can accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrazole derivatives will be crucial for prioritizing compounds for further development.

Investigation of Broader Biological Activities and Therapeutic Potential

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, analgesic, antifungal, and antiviral properties. jocpr.comnih.gov Specifically, various pyrazole derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against cyclin-dependent kinases (CDKs). hilarispublisher.com Additionally, certain 3,5-dimethylpyrazole (B48361) derivatives have been designed and synthesized as inhibitors of phosphodiesterase type 4 (PDE4), with potential applications in treating asthma and COPD. nih.gov

The exploration of the biological potential of this compound and its derivatives is an active area of research. Future investigations will likely focus on:

Screening against a Wider Range of Targets: High-throughput screening of pyrazole libraries against diverse biological targets could uncover new therapeutic applications.

Elucidation of Mechanisms of Action: Once a biologically active compound is identified, detailed studies are needed to understand its precise mechanism of action at the molecular level.

Development of Drug Delivery Systems: Formulating pyrazole-based drugs into advanced drug delivery systems could improve their bioavailability, efficacy, and safety profiles.

Applications in Catalysis and Advanced Materials

The unique electronic and coordination properties of pyrazoles make them attractive ligands for the development of novel catalysts and advanced materials. Pyrazole-based ligands have been used in a variety of catalytic applications. mdpi.com For instance, in situ catalysts formed from nitro-functionalized pyrazole derivatives and copper(II) salts have been shown to promote the oxidation of catechol to o-quinone. mdpi.com

The incorporation of the nitro group in this compound can further modulate the electronic properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity.

In the realm of materials science, the ability of pyrazoles to form well-defined supramolecular structures through hydrogen bonding and π-π stacking interactions is of significant interest. nih.govresearchgate.net These interactions can be exploited to construct novel materials with tailored optical, electronic, or magnetic properties. The presence of the nitro group can also influence these intermolecular interactions.

Future research in this domain will likely explore:

Homogeneous and Heterogeneous Catalysis: Designing new pyrazole-based catalysts for a wider range of organic transformations, including cross-coupling reactions, C-H activation, and asymmetric synthesis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound and its derivatives as building blocks for the construction of porous materials with applications in gas storage, separation, and catalysis.

Organic Electronics: Investigating the potential of pyrazole-based compounds in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Q & A

Q. What are the common synthetic routes for 3,5-dimethyl-4-nitro-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nitration of 3,5-dimethyl-1H-pyrazole. Key steps include:

-

Nitration : Use concentrated nitric acid in sulfuric acid at controlled temperatures (0–5°C) to avoid over-nitration.

-

Steric Considerations : The methyl groups at positions 3 and 5 direct nitration to position 4 due to steric and electronic effects .

-

Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and characterize using (δ 2.3 ppm for CH, δ 8.9 ppm for NO) and IR (1520 cm for nitro stretching) .

- Data Table :

| Reaction Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO/HSO, 0–5°C | 65–75 | 90–95 |

| Recrystallization | Ethanol/HO | 85–90 | ≥98 |

Q. How does the nitro group in this compound influence its acidity and reactivity in coordination chemistry?

- Methodological Answer : The nitro group at position 4 increases acidity (pKa ≈ 3.5) compared to unsubstituted pyrazole (pKa ≈ 14). This enhances its ability to act as a ligand in metal complexes:

- Coordination Studies : React with Cu(II) perchlorate in methanol to form [Cu(μ-OCH)(Hdmpz)(ClO)], confirmed by IR (2819 cm for methoxo C–H) and X-ray crystallography .

- Steric Effects : Methyl groups at positions 3 and 5 create steric hindrance, limiting bridging modes in polynuclear complexes .

Advanced Research Questions

Q. What contradictions exist in the stability of metal complexes derived from this compound under varying steric and electronic conditions?

- Methodological Answer : Stability depends on substituent bulk and ligand basicity:

- Case Study : Reactions with 3,5-di-tert-butyl-1H-pyrazole (bulkier) or this compound (more acidic) show reduced stability of methoxo-bridged intermediates. For example, [Cu(μ-OCH)(Hdmpz)(ClO)] hydrolyzes to Cu(OH) in water, unlike less acidic analogs .

- Resolution : Use DFT calculations to compare energy barriers for hydrolysis. Experimental validation via kinetic studies (UV-Vis monitoring at 600 nm) confirms faster decomposition for nitro-substituted complexes .

Q. How can crystallographic software (e.g., SHELX, Mercury) resolve structural ambiguities in nitro-pyrazole derivatives?

- Methodological Answer :

-

SHELX Refinement : Use SHELXL for small-molecule refinement. Key parameters:

-

Assign anisotropic displacement parameters for nitro and methyl groups.

-

Validate hydrogen bonding (e.g., N–H···O interactions) using distance-angle restraints .

-

Mercury Visualization : Overlay multiple structures to compare bond lengths (e.g., C–NO ≈ 1.48 Å) and angles. Generate powder diffraction patterns to confirm phase purity .